5-Methyl-3-(nitromethyl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

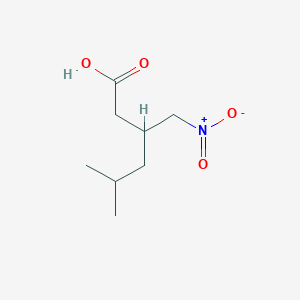

5-Methyl-3-(nitromethyl)hexanoic acid is a chemical compound with the molecular formula C8H15NO4 . It is used for research and development purposes . It is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular weight of 5-Methyl-3-(nitromethyl)hexanoic acid is 189.21 g/mol . The compound has a complex structure with 13 heavy atoms . The InChI representation of the compound isInChI=1S/C8H15NO4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 . Physical And Chemical Properties Analysis

5-Methyl-3-(nitromethyl)hexanoic acid has a molecular weight of 189.21 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 189.10010796 g/mol . The topological polar surface area of the compound is 83.1 Ų .Scientific Research Applications

Antioxidant and Antimicrobial Activities

5-Methyl-3-(nitromethyl)hexanoic acid has been studied for its potential antioxidant and antimicrobial properties. Urea/thiourea derivatives of this compound exhibited significant antimicrobial and antioxidant activities, indicating its potential for applications in healthcare and possibly in the preservation of materials prone to microbial degradation (Umapriya et al., 2022).

Biochemical Synthesis and Industrial Applications

The biochemical synthesis of hexanoic acid, a derivative of 5-Methyl-3-(nitromethyl)hexanoic acid, has been achieved using engineered biosynthetic pathways in yeast, demonstrating its potential for diverse industrial applications and as a precursor in fine chemistry (Cheon et al., 2014).

Acid Recovery and Environmental Applications

Studies involving the synthesis and use of derivatives like methyl 6-(dimethylamino) hexanoate, which is closely related to 5-Methyl-3-(nitromethyl)hexanoic acid, highlight its importance in environmental engineering, specifically in acid recovery processes using novel anion exchange membranes (Irfan et al., 2018).

Applications in Organic Synthesis

5-Methyl-3-(nitromethyl)hexanoic acid and its derivatives have been explored in organic synthesis. For instance, its anilides have been used in electrophilic cyclization reactions, yielding products with potential applications in pharmaceutical and chemical industries (Vas’kevich et al., 2013).

Biofuel and Renewable Energy

The compound has implications in the renewable energy sector, particularly in the production of diesel bio-blendstock. Hydrogenation of hexanoic acid derived from biomass fermentation has been studied for generating eco-friendly fuel alternatives (Licursi et al., 2022).

Antimicrobial Properties

Research has also shown the synthesis of derivatives like 3-hydroxyimino-5-methyl-2-hexanone and their potential as selective growth inhibitors for certain microorganisms, indicating possible applications in the field of antimicrobial agents (Patil et al., 2002).

Safety and Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . Following ingestion, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Mechanism of Action

- The compound contains a benzylic position (the carbon adjacent to the benzene ring). Reactions at the benzylic position often involve free radical bromination, nucleophilic substitution, and oxidation .

Target of Action

Mode of Action

properties

IUPAC Name |

5-methyl-3-(nitromethyl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIRCYURNGJGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(nitromethyl)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2898848.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)

![4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)

![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)

![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)